2-(1H-Imidazol-2-yl)pyridin-3-amine
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Overview
Description
2-(1H-Imidazol-2-yl)pyridin-3-amine is an organic compound that features both an imidazole and a pyridine ring. This compound is known for its white to yellow crystalline appearance and its ability to form new organic structures through reactions with other molecules. The presence of both the imidazole and pyridine rings makes it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)pyridin-3-amine typically involves a two-step reaction. Initially, pyridin-3-amine reacts with 1H-imidazole to form 2-(1H-Imidazol-1-yl)pyridine. This intermediate product then reacts with ammonia or its derivatives to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and pyridine rings, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
2-(1H-Imidazol-2-yl)pyridin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1H-Imidazol-2-yl)pyridin-3-amine include 2-(2-Pyridyl)imidazole, 2-(2-Hydroxyphenyl)-1H-benzimidazole, and 2,2’-Bis(4,5-dimethylimidazole). These compounds share structural similarities, such as the presence of imidazole or pyridine rings .
Uniqueness: What sets this compound apart is its unique combination of both imidazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with a broader spectrum of biological targets compared to its analogs .
Properties
CAS No. |
88128-92-1 |
---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H8N4/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,9H2,(H,11,12) |
InChI Key |
KDYLOHVDSNERFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CN2)N |
Origin of Product |
United States |
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